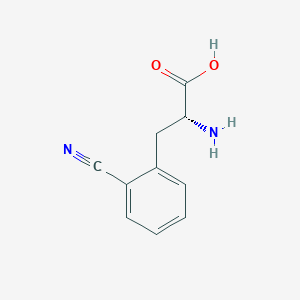

D-2-Cyanophenylalanine

描述

D-2-Cyanophenylalanine is an organic compound with the chemical formula C9H9NO2 It is a derivative of phenylalanine, an essential amino acid, where a cyano group is attached to the ortho position of the benzene ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of D-2-Cyanophenylalanine typically involves the introduction of a cyano group to the phenylalanine structure. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide. Another approach is the Sandmeyer reaction, where an amino group is replaced by a cyano group using copper(I) cyanide.

Industrial Production Methods: Industrial production of this compound may involve large-scale Strecker or Sandmeyer reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the cyano group can be converted to a carboxylic acid group.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Sodium azide or other nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: 2-Carboxyphenylalanine.

Reduction: 2-Aminophenylalanine.

Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.

科学研究应用

Fluorescence Spectroscopy

D-2-Cyanophenylalanine is widely used as a fluorescence probe in the study of protein structures and dynamics. Its incorporation into proteins allows researchers to investigate various biochemical interactions.

- Protein Folding and Interactions : this compound has been utilized to monitor protein folding processes and interactions with ligands. Its fluorescence properties enable the detection of conformational changes within proteins, providing insights into their structural dynamics .

- Fluorescence Resonance Energy Transfer (FRET) : When incorporated alongside other aromatic amino acids such as tryptophan or tyrosine, this compound can serve as a FRET donor or acceptor. This capability facilitates the study of protein-protein interactions and conformational changes in real-time .

Protein Labeling

The ability to genetically incorporate this compound into proteins makes it an invaluable tool for specific labeling.

- Site-Specific Incorporation : Using engineered tRNA synthetases, researchers can incorporate this compound at specific sites within a protein. This precision allows for detailed studies of local environments within proteins, enhancing our understanding of their functional mechanisms .

- Applications in Membrane Proteins : The incorporation of this compound has been particularly useful in studying membrane proteins, where it aids in understanding the interactions between proteins and lipid membranes .

Vibrational Probing

This compound serves as an effective vibrational probe due to its nitrile group, which can be detected using infrared spectroscopy.

- Probing Local Environments : The nitrile group provides a sensitive measure of local environments within proteins. For instance, studies have shown that the vibrational frequencies of this compound can shift based on its surroundings, allowing researchers to infer structural and dynamic information about the protein .

- Stability Compared to Other Probes : Unlike other vibrational probes that may be photoreactive, this compound is stable under experimental conditions, making it a preferred choice for long-term studies .

Case Study 1: Protein Dynamics

A study investigated the dynamics of a model membrane protein using this compound as a probe. The researchers observed significant changes in fluorescence intensity correlating with conformational shifts induced by ligand binding. This highlighted the utility of this compound in elucidating dynamic processes within membrane proteins .

Case Study 2: FRET Applications

In another research project, this compound was employed alongside tryptophan to study the binding dynamics of a myosin light chain kinase peptide fragment to calmodulin. The FRET efficiency provided quantitative data on binding affinities and kinetics, demonstrating the effectiveness of this compound in complex biochemical systems .

Data Summary Table

作用机制

The mechanism of action of D-2-Cyanophenylalanine involves its incorporation into peptides and proteins, where it can act as a spectroscopic probe. The cyano group can participate in various interactions, such as hydrogen bonding and electron transfer, which can affect the local environment and provide valuable information about the structure and dynamics of the biomolecules.

相似化合物的比较

- 2-Cyanophenylalanine

- 3-Cyanophenylalanine

- 4-Cyanophenylalanine

Comparison: D-2-Cyanophenylalanine is unique due to the position of the cyano group on the benzene ring, which can influence its chemical reactivity and spectroscopic properties. Compared to its meta and para isomers, this compound may exhibit different absorption and emission profiles, making it a valuable tool for specific applications in protein structure and dynamics studies .

生物活性

D-2-Cyanophenylalanine (D-2-CN-Phe) is an unnatural amino acid that has garnered attention for its unique properties and potential applications in biological research. This article explores its biological activity, including its role in protein studies, interactions with biological membranes, and implications for therapeutic applications.

This compound is a derivative of phenylalanine, characterized by the presence of a cyano group at the 2-position of the phenyl ring. This modification enhances its fluorescent properties, making it a valuable tool in biochemical studies. Its incorporation into peptides and proteins allows researchers to investigate structural dynamics and interactions at a molecular level.

1. Fluorescent Properties

D-2-CN-Phe exhibits strong fluorescence, which can be utilized to monitor protein conformational changes and interactions. The fluorescence intensity is sensitive to the local environment, allowing for real-time tracking of molecular interactions in live cells. Studies have demonstrated that D-2-CN-Phe can serve as an effective probe for studying protein folding and dynamics due to its solvatochromic properties .

2. Protein Folding and Stability

Research indicates that the incorporation of D-2-CN-Phe into peptides can influence their folding patterns and stability. For instance, studies comparing peptides with natural phenylalanine versus those containing D-2-CN-Phe have shown differences in oligomerization and membrane interaction capabilities. Specifically, peptides modified with D-2-CN-Phe were observed to form stable oligomers that interact differently with lipid membranes compared to their unmodified counterparts .

3. Membrane Interaction

The interaction of D-2-CN-Phe-containing peptides with biological membranes has been extensively studied. It has been found that these peptides can form channels within lipid bilayers, facilitating the permeabilization of bacterial membranes. This property is particularly relevant in the context of antimicrobial peptides (AMPs), where D-2-CN-Phe enhances the peptide's ability to disrupt bacterial cell membranes, leading to increased antibacterial activity .

Case Study 1: Antimicrobial Peptide LL-37

A study focused on the antimicrobial peptide LL-37 incorporated D-2-CN-Phe to investigate its structural and functional characteristics. The results indicated that the incorporation of D-2-CN-Phe did not significantly alter the antimicrobial efficacy of LL-37 against E. coli but provided insights into its oligomerization behavior and membrane interaction dynamics .

Table 1: Comparison of Antimicrobial Activity

| Peptide | Modification | MIC (μg/mL) | Membrane Interaction Type |

|---|---|---|---|

| LL-37 | None | 5 | Toroidal pores |

| LL-37 + D-2-CN-Phe | This compound | 5 | Discreet channels |

Case Study 2: Protein Folding Dynamics

In another investigation, D-2-CN-Phe was used to study the folding dynamics of a small single-domain protein. The incorporation of this fluorescent amino acid allowed researchers to monitor conformational changes in real-time using fluorescence spectroscopy. The findings revealed that D-2-CN-Phe could effectively report on local environmental changes during protein folding processes .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for D-2-Cyanophenylalanine, and what are their comparative advantages in yield and purity?

- Methodological Answer: The synthesis of this compound typically involves asymmetric catalysis or enzymatic resolution. For example, solid-phase peptide synthesis (SPPS) using Fmoc-protected derivatives allows precise control over stereochemistry. Yield optimization can be achieved by varying reaction temperatures (e.g., 0–25°C) and coupling agents like HBTU/DIPEA. Purity is assessed via HPLC with chiral columns (e.g., Chirobiotic T), where retention times and peak symmetry indicate enantiomeric excess. Comparative studies should include metrics such as reaction time, solvent compatibility (e.g., DMF vs. DCM), and post-synthetic purification steps (e.g., recrystallization vs. flash chromatography) .

Q. How can researchers validate the structural identity and enantiomeric purity of this compound?

- Methodological Answer: Structural validation requires a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular composition. Enantiomeric purity is determined using circular dichroism (CD) spectroscopy or chiral HPLC. For novel derivatives, X-ray crystallography provides definitive stereochemical assignment. Researchers must report melting points, specific optical rotations (e.g., ), and comparative spectral data against literature standards. Discrepancies in -NMR splitting patterns may indicate residual solvents or diastereomeric impurities, necessitating repeated purification .

Q. What are the primary applications of this compound in protein engineering or biophysical studies?

- Methodological Answer: this compound is widely used as a fluorescent non-canonical amino acid to probe protein folding and local environmental changes via UV-Vis or fluorescence spectroscopy. Its cyano group serves as a vibrational reporter in infrared (IR) spectroscopy, enabling studies of protein dynamics. For site-specific incorporation, researchers use amber codon suppression in E. coli or yeast expression systems. Control experiments should include wild-type protein comparisons and pH-dependent fluorescence quenching assays to validate specificity .

Advanced Research Questions

Q. How can contradictory data on the photostability of this compound in aqueous vs. organic solvents be resolved?

- Methodological Answer: Contradictions often arise from solvent polarity effects on the cyano group’s excited-state dynamics. To resolve this, perform time-resolved fluorescence decay assays in buffered (pH 7.4) and organic (e.g., DMSO) solutions. Use femtosecond transient absorption spectroscopy to track photodegradation pathways. Statistical analysis (e.g., ANOVA) of replicate experiments under controlled oxygen levels (via argon purging) can isolate solvent-specific degradation mechanisms. Cross-reference findings with computational simulations (TD-DFT) to correlate experimental lifetimes with theoretical energy gaps .

Q. What experimental strategies optimize the incorporation efficiency of this compound into membrane proteins without disrupting tertiary structure?

- Methodological Answer: Optimize incorporation using engineered tRNA synthetases with enhanced selectivity for D-amino acids. Conduct screening in lipid bilayers (e.g., POPC vesicles) to assess insertion efficiency via Förster resonance energy transfer (FRET) or cryo-EM. Compare circular dichroism spectra pre- and post-incorporation to monitor structural perturbations. Titration experiments with varying concentrations of this compound (0.1–5 mM) can identify thresholds for functional vs. disruptive loading .

Q. How do researchers address discrepancies in reported binding affinities of this compound-containing peptides to target receptors?

- Methodological Answer: Discrepancies may stem from assay conditions (e.g., ionic strength, temperature) or receptor conformational states. Standardize assays using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with identical buffer systems (e.g., PBS, pH 7.4). Perform negative controls with scrambled peptide sequences and validate receptor activity via competitive binding assays (e.g., IC comparisons). Meta-analyses of published data should account for variations in protein expression systems and post-translational modifications .

Q. What computational methods predict the solvatochromic behavior of this compound in novel solvent environments?

- Methodological Answer: Use density functional theory (DFT) with polarizable continuum models (PCM) to simulate solvent effects on the cyano group’s electronic transitions. Compare computed λ shifts (e.g., in water vs. acetonitrile) with experimental UV-Vis spectra. Machine learning approaches, trained on datasets of solvent polarity parameters (e.g., ET(30)), can predict untested environments. Validate models using leave-one-out cross-validation and report root-mean-square deviations (RMSD) between predicted and observed spectra .

Q. Methodological Best Practices

- Data Reproducibility : Document all synthetic protocols, including batch-specific variations in reagents (e.g., lot numbers of Fmoc-D-2-Cyanophenylalanine-OH). Share raw spectral data and HPLC chromatograms in supplementary materials .

- Ethical Reporting : Disclose conflicts of interest, such as proprietary expression systems, and adhere to IUPAC nomenclature guidelines .

- Interdisciplinary Collaboration : Combine biophysical assays (e.g., fluorescence, CD) with molecular dynamics simulations to provide mechanistic insights into observed phenomena .

属性

IUPAC Name |

(2R)-2-amino-3-(2-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDHPLVCNWBKJN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426572 | |

| Record name | D-2-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263396-41-4 | |

| Record name | 2-Cyano-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263396-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-2-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。